molecular formula C22H22N2O4S B2838668 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide CAS No. 1797140-51-2

3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

Cat. No.: B2838668
CAS No.: 1797140-51-2
M. Wt: 410.49
InChI Key: TXZPGEKIXKIPQT-UHFFFAOYSA-N
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Description

3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a sulfonyl group, and an amide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-(methylsulfonyl)phenyl derivative, followed by the introduction of the pyridin-2-yloxy group. The final step involves the formation of the amide bond through a coupling reaction between the benzylamine derivative and the propanoic acid derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The aromatic rings and the amide bond can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide: shares similarities with other sulfonyl-containing amides and pyridine derivatives.

    3-(trifluoromethyl)pyridine: Another pyridine derivative with distinct chemical properties and applications.

    Phenyl boronic acid derivatives: Compounds with similar aromatic structures and functional groups.

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-29(26,27)20-11-8-17(9-12-20)10-13-21(25)24-16-18-5-4-6-19(15-18)28-22-7-2-3-14-23-22/h2-9,11-12,14-15H,10,13,16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZPGEKIXKIPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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